molecular formula C16H15Cl3O B14687144 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene CAS No. 32795-77-0

1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene

Cat. No.: B14687144
CAS No.: 32795-77-0
M. Wt: 329.6 g/mol
InChI Key: KMILMRPYBBCLQL-UHFFFAOYSA-N
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Description

1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloromethyl group, and a methylphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

32795-77-0

Molecular Formula

C16H15Cl3O

Molecular Weight

329.6 g/mol

IUPAC Name

1-methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H15Cl3O/c1-11-3-5-12(6-4-11)15(16(17,18)19)13-7-9-14(20-2)10-8-13/h3-10,15H,1-2H3

InChI Key

KMILMRPYBBCLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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